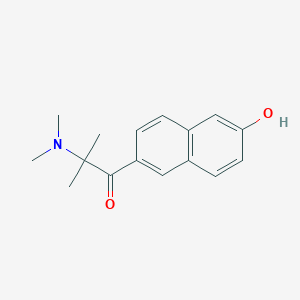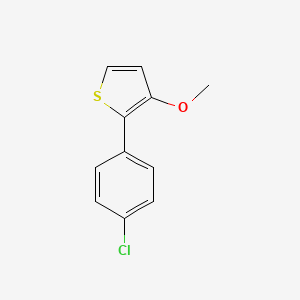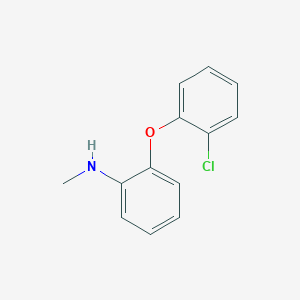![molecular formula C10H13IN2 B14198814 4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine CAS No. 853737-19-6](/img/structure/B14198814.png)
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is a chemical compound with the molecular formula C10H13IN2 and a molecular weight of 288.128 g/mol It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further substituted with a methylpyrrolidinyl group
Preparation Methods
The synthesis of 4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine can be achieved through several synthetic routes. One common method involves the iodination of a pyridine derivative. For instance, the iodination of 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine can be carried out using iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular targets and pathways involved can vary depending on the specific structure of the final compound derived from it .
Comparison with Similar Compounds
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine can be compared with other similar compounds, such as:
3-iodopyridine: Similar in structure but lacks the pyrrolidinyl group.
4-iodopyridine: Similar in structure but lacks the pyrrolidinyl group.
3-[(2S)-1-methylpyrrolidin-2-yl]pyridine: Similar in structure but lacks the iodine atom.
Properties
CAS No. |
853737-19-6 |
|---|---|
Molecular Formula |
C10H13IN2 |
Molecular Weight |
288.13 g/mol |
IUPAC Name |
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13IN2/c1-13-6-2-3-10(13)8-7-12-5-4-9(8)11/h4-5,7,10H,2-3,6H2,1H3/t10-/m0/s1 |
InChI Key |
ZJURXVKUCCEONO-JTQLQIEISA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=C(C=CN=C2)I |
Canonical SMILES |
CN1CCCC1C2=C(C=CN=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-](/img/structure/B14198733.png)
![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)
![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)


![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)


![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)




